molecular formula C23H30N6O2 B11706004 N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide

N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide

Cat. No.: B11706004
M. Wt: 422.5 g/mol
InChI Key: RAQKZWFGLAHGNY-MUPYBJATSA-N
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Description

N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide is a chemical compound with the molecular formula C28H40N6O2 It is known for its unique structure, which includes two dimethylamino groups and a pentanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazide backbone can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide is unique due to its specific combination of dimethylamino groups and pentanedihydrazide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]pentanediamide

InChI

InChI=1S/C23H30N6O2/c1-28(2)20-12-8-18(9-13-20)16-24-26-22(30)6-5-7-23(31)27-25-17-19-10-14-21(15-11-19)29(3)4/h8-17H,5-7H2,1-4H3,(H,26,30)(H,27,31)/b24-16+,25-17+

InChI Key

RAQKZWFGLAHGNY-MUPYBJATSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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